2-Chloro-6,7-difluorobenzoxazole
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Overview
Description
2-Chloro-6,7-difluorobenzoxazole is a heterocyclic aromatic compound with the molecular formula C7H2ClF2NO. It is a derivative of benzoxazole, where the benzene ring is substituted with chlorine and fluorine atoms at the 2, 6, and 7 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-difluorobenzoxazole typically involves the reaction of 2-aminophenol with appropriate halogenated reagents. One common method includes the use of phosphorus pentachloride (PCl5) to chlorinate benzoxazolinones, followed by fluorination . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-difluorobenzoxazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic substitution: Amino or thiol-substituted benzoxazoles.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Coupling reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-6,7-difluorobenzoxazole has several applications in scientific research:
Medicinal chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Biological studies: Investigated for its interactions with biological targets and pathways, contributing to the understanding of disease mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-difluorobenzoxazole involves its interaction with specific molecular targets. The compound can form non-covalent interactions such as hydrogen bonds and π-π stacking with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzoxazole
- 6,7-Difluorobenzoxazole
- 2,6-Dichlorobenzoxazole
Uniqueness
2-Chloro-6,7-difluorobenzoxazole is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its ability to interact with specific biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-6,7-difluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO/c8-7-11-4-2-1-3(9)5(10)6(4)12-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIFJVIHMFCZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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